Mephentermine-d3 Hydrochloride
CAS No.:
Cat. No.: VC0209412
Molecular Formula: C₁₁H₁₅D₃ClN
Molecular Weight: 202.74
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₁H₁₅D₃ClN |
|---|---|
| Molecular Weight | 202.74 |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Mephentermine-d3 Hydrochloride is structurally derived from the non-deuterated mephentermine hydrochloride, which has a molecular formula of C₁₁H₁₇N·HCl and a molecular weight of 199.72 g/mol . The deuterated version would have a modified formula reflecting the replacement of three hydrogen atoms with deuterium atoms, resulting in C₁₁H₁₄D₃N·HCl. This substitution increases the molecular weight by approximately 3 atomic mass units (since each deuterium atom is about 1 amu heavier than hydrogen).
Physical and Chemical Properties
The physical properties of Mephentermine-d3 Hydrochloride would be very similar to those of the non-deuterated compound. The parent compound exists as a crystalline solid with specific solubility characteristics. The deuterated analog would be expected to have nearly identical solubility in common solvents, similar melting points, and comparable stability profiles. The primary difference lies in the increased mass due to the deuterium atoms, which affects its behavior in mass spectrometric analysis.
Synthetic Approaches and Production
General Synthetic Routes
The synthesis of Mephentermine-d3 Hydrochloride typically follows similar pathways to the non-deuterated compound, with the key difference being the incorporation of deuterium atoms at specific positions. Standard approaches would involve either:
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Direct synthesis using deuterium-labeled precursors
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Hydrogen-deuterium exchange reactions on the completed mephentermine structure
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Catalytic deuteration using deuterium gas and appropriate catalysts
Analytical Standards Production
Analytical Applications
Internal Standard Applications
One of the primary applications of Mephentermine-d3 Hydrochloride is as an internal standard in quantitative analysis of mephentermine and its metabolites. The deuterium labeling creates a mass shift that allows the standard to be distinguished from the analyte by mass spectrometry, while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation. This enables accurate quantification in complex biological matrices.
Metabolic Pathway Elucidation
Research indicates that mephentermine undergoes several metabolic pathways, including hydroxylation and oxidative deamination. Studies have identified metabolites including p-hydroxy-mephentermine, p-hydroxy-phentermine, N-hydroxy-mephentermine, and N-hydroxy-phentermine . A deuterated standard like Mephentermine-d3 Hydrochloride would enable researchers to track these pathways with greater precision, particularly when the deuterium atoms are positioned at sites involved in metabolic transformation.
The metabolic routes of mephentermine have been identified through various analytical techniques including gas chromatography and mass spectrometry, revealing NADPH-dependent microsomal formation of metabolites such as p-hydroxy-mephentermine from mephentermine, and p-hydroxy-phentermine from p-hydroxy-mephentermine .
Mass Spectrometric Analysis
In mass spectrometry, the distinct mass difference provided by the deuterium labels in Mephentermine-d3 Hydrochloride creates characteristic fragmentation patterns that can be easily distinguished from the non-deuterated compound. This property is especially valuable in selective reaction monitoring (SRM) and multiple reaction monitoring (MRM) methods, where specific ion transitions are monitored for quantification purposes.
Pharmacological Considerations
Pharmacokinetic Isotope Effects
Though chemically similar to non-deuterated mephentermine, the presence of deuterium atoms can sometimes create subtle differences in pharmacokinetic properties known as kinetic isotope effects. The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can potentially slow metabolic processes at deuterated positions. This effect is typically minor but can be significant in certain metabolic pathways.
Comparative Pharmacology
The parent compound mephentermine functions as a sympathomimetic amine with vasopressor properties, used clinically to treat hypotension in certain settings. Research data indicates that mephentermine administration results in significant increases in systolic blood pressure (SBP). In comparative studies, mephentermine has shown efficacy similar to other vasopressors such as phenylephrine, with all patients reaching increases in SBP above hypotension threshold after administration .
Table 2: Comparative Pharmacological Effects of Vasopressors
| Parameter | Mephentermine | Phenylephrine |
|---|---|---|
| Dosage | 6 mg IV bolus | 100 μg IV bolus |
| Mean Total Dose | 9.8 ± 4.0 mg | 130 ± 50 μg |
| Baseline SBP | 121.1 ± 6.8 | 123.5 ± 5.0 |
| Maximum Mean Increase in SBP | 33.1 | 33.5 |
| Time to 80% of Max Effect | ~8 min | ~6 min |
Data adapted from FDA documentation
Metabolism and Excretion
Research Applications
Pharmacokinetic Studies
Mephentermine-d3 Hydrochloride would be valuable in pharmacokinetic studies to precisely track the parent compound's distribution, metabolism, and elimination. The deuterium labeling allows researchers to distinguish between administered compound and endogenous compounds or metabolites, providing cleaner data interpretation in complex biological samples.
Forensic and Toxicological Applications
In forensic toxicology, deuterated internal standards are essential for accurate quantification of drugs and their metabolites in biological specimens. Mephentermine-d3 Hydrochloride would serve as an ideal internal standard for methods designed to detect and quantify mephentermine in forensic casework, allowing for compensation of matrix effects and extraction variability across different biological samples.
Metabolite Identification
The strategic placement of deuterium atoms in Mephentermine-d3 Hydrochloride can aid in the identification and structural elucidation of previously unknown metabolites. By tracking the fate of the deuterium labels through metabolic transformations, researchers can gain insights into metabolic mechanisms and identify novel biotransformation pathways.
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